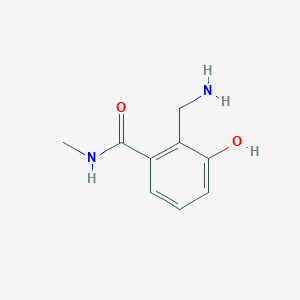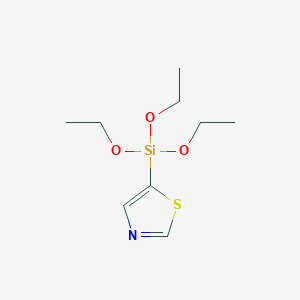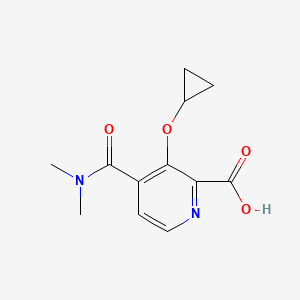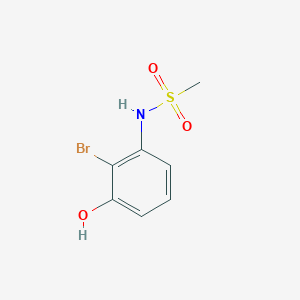
Methyl 4-(2-aminoethyl)-6-iodopyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-aminoethyl)-6-iodopyridine-2-carboxylate is a heterocyclic compound that contains a pyridine ring substituted with an aminoethyl group, an iodine atom, and a carboxylate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-aminoethyl)-6-iodopyridine-2-carboxylate can be achieved through several methods. One common approach involves the Kröhnke pyridine synthesis, which is a reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds . The reaction proceeds via a Michael addition followed by cyclization to form the pyridine ring. The specific conditions for this synthesis typically involve the use of ammonium acetate and mild reaction temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the availability of starting materials and the scalability of the reaction are crucial factors in industrial production.
化学反应分析
Types of Reactions
Methyl 4-(2-aminoethyl)-6-iodopyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The iodine atom can be reduced to form a hydrogen-substituted pyridine derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group can yield imines or amides, while substitution of the iodine atom can produce various substituted pyridine derivatives.
科学研究应用
Methyl 4-(2-aminoethyl)-6-iodopyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Methyl 4-(2-aminoethyl)-6-iodopyridine-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence biological pathways.
相似化合物的比较
Similar Compounds
- Methyl 4-(2-aminoethyl)-6-chloropyridine-2-carboxylate
- Methyl 4-(2-aminoethyl)-6-bromopyridine-2-carboxylate
- Methyl 4-(2-aminoethyl)-6-fluoropyridine-2-carboxylate
Uniqueness
Methyl 4-(2-aminoethyl)-6-iodopyridine-2-carboxylate is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity compared to its halogen-substituted analogs. The iodine atom’s larger size and polarizability contribute to stronger interactions with molecular targets, making this compound particularly valuable in medicinal chemistry and drug design.
属性
分子式 |
C9H11IN2O2 |
|---|---|
分子量 |
306.10 g/mol |
IUPAC 名称 |
methyl 4-(2-aminoethyl)-6-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C9H11IN2O2/c1-14-9(13)7-4-6(2-3-11)5-8(10)12-7/h4-5H,2-3,11H2,1H3 |
InChI 键 |
YVECZZFYCRKUTI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC(=CC(=C1)CCN)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid](/img/structure/B14848390.png)

![7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carbonitrile](/img/structure/B14848399.png)






![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848466.png)

